2-((8-Carboxyoctanoyl)oxy)-N,N,N-trimethylethan-1-aminium
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Overview
Description
2-((8-Carboxyoctanoyl)oxy)-N,N,N-trimethylethan-1-aminium is a complex organic compound with a molecular formula of C35H70NO9P This compound is known for its unique structure, which includes a carboxyoctanoyl group and a trimethylethanaminium group
Preparation Methods
The synthesis of 2-((8-Carboxyoctanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves multiple steps. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
2-((8-Carboxyoctanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Reduction: Reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
2-((8-Carboxyoctanoyl)oxy)-N,N,N-trimethylethan-1-aminium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((8-Carboxyoctanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-((8-Carboxyoctanoyl)oxy)-N,N,N-trimethylethan-1-aminium can be compared with other similar compounds, such as:
1-O-hexadecyl-2-(8-carboxyoctanoyl)-sn-glycero-3-phosphocholine: This compound shares a similar structure but differs in its alkyl and acyl groups.
2-{[(8-Carboxy-2-octanyl)oxy]carbonyl}benzoic acid: Another related compound with a different core structure and functional groups.
Properties
Molecular Formula |
C14H28NO4+ |
---|---|
Molecular Weight |
274.38 g/mol |
IUPAC Name |
2-(8-carboxyoctanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C14H27NO4/c1-15(2,3)11-12-19-14(18)10-8-6-4-5-7-9-13(16)17/h4-12H2,1-3H3/p+1 |
InChI Key |
NWLGMYSAGNRZQR-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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